An In-depth Technical Guide to 1-Bromo-4-phenylsulfanylbenzene: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Bromo-4-phenylsulfanylbenzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-phenylsulfanylbenzene, a diaryl sulfide, is a pivotal building block in medicinal chemistry and materials science. Its structural motif, featuring a phenyl ring substituted with a bromine atom and a phenylsulfanyl group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the bromine atom facilitates a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. Simultaneously, the diaryl sulfide core is a recognized pharmacophore in numerous biologically active compounds, contributing to their therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of 1-Bromo-4-phenylsulfanylbenzene, encompassing its chemical and physical properties, detailed synthetic protocols, reactivity, and its burgeoning role in the landscape of drug discovery and development.
Core Properties and Identification
A thorough understanding of the fundamental properties of 1-Bromo-4-phenylsulfanylbenzene is essential for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 65662-88-6 | PubChem |
| Molecular Formula | C₁₂H₉BrS | PubChem |
| Molecular Weight | 265.17 g/mol | PubChem |
| IUPAC Name | 1-bromo-4-(phenylthio)benzene | PubChem |
| Synonyms | 4-Bromo diphenyl sulfide, 1-bromo-4-phenylsulfanylbenzene, (4-BROMOPHENYL)(PHENYL)SULFANE | PubChem |
| Appearance | White or off-white powder or crystalline powder | ECHEMI[3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[3] | ECHEMI[3] |
| Melting Point | 152°C - 156°C | ECHEMI[3] |
| Boiling Point | 355.6 ± 25.0 °C at 760 mmHg | ECHEMI[3] |
Synthesis of 1-Bromo-4-phenylsulfanylbenzene: A Comparative Analysis of Methodologies
The synthesis of diaryl sulfides, such as 1-Bromo-4-phenylsulfanylbenzene, can be achieved through several established methodologies. The choice of synthetic route is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and desired yield. Here, we delve into the two most prevalent and effective methods: the Ullmann Condensation and the Buchwald-Hartwig C-S Coupling.
Method 1: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including the carbon-sulfur bond in diaryl sulfides.[4] This method typically involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst and a base at elevated temperatures.
Reaction Principle:
The reaction proceeds through the formation of a copper(I) thiolate intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl sulfide and regenerate the copper catalyst.[4]
Caption: Ullmann Condensation for 1-Bromo-4-phenylsulfanylbenzene.
Experimental Protocol (Adapted from analogous syntheses):
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,4-dibromobenzene (1.0 eq), copper(I) iodide (CuI, 10 mol%), and a suitable ligand such as 1,10-phenanthroline (20 mol%).
-
Addition of Reagents: Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Nucleophile Addition: Add thiophenol (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 120-150°C and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-Bromo-4-phenylsulfanylbenzene.
Method 2: Buchwald-Hartwig C-S Coupling
The Buchwald-Hartwig amination has been successfully extended to the formation of carbon-sulfur bonds, offering a more versatile and often milder alternative to the Ullmann condensation.[5] This palladium-catalyzed cross-coupling reaction exhibits excellent functional group tolerance.
Reaction Principle:
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by the formation of a palladium(II) thiolate intermediate. Reductive elimination from this intermediate yields the desired diaryl sulfide and regenerates the active Pd(0) catalyst.
Caption: Buchwald-Hartwig C-S Coupling.
Experimental Protocol (Adapted from analogous syntheses):
-
Inert Atmosphere: In a glovebox, combine 1,4-dibromobenzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%) in a reaction vessel.
-
Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq) and a high-boiling point solvent like toluene or dioxane.
-
Nucleophile Introduction: Add thiophenol (1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The final product is purified by column chromatography.
Reactivity and Synthetic Utility
The synthetic versatility of 1-Bromo-4-phenylsulfanylbenzene stems from the reactivity of the C-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse molecular fragments, a highly desirable feature in drug discovery programs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. 1-Bromo-4-phenylsulfanylbenzene can be coupled with various organoboron reagents (boronic acids or esters) to introduce new aryl or alkyl substituents at the 4-position of the phenyl ring.
Caption: Suzuki-Miyaura Coupling Reactivity.
Applications in Drug Discovery and Development
The diaryl sulfide moiety is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents with diverse biological activities, including antibacterial, antifungal, anti-ulcer, and anti-hypertensive properties.[1] The ability to readily functionalize the 1-Bromo-4-phenylsulfanylbenzene core makes it an attractive starting point for the synthesis of novel drug candidates.
As a Bioisostere for Stilbenes in Anticancer Agents
The diaryl sulfide linkage can act as a bioisosteric replacement for the stilbene double bond found in natural products like combretastatin A-4, a potent tubulin polymerization inhibitor.[2] By replacing the conformationally flexible double bond with a sulfur atom, more rigid analogs can be synthesized, potentially leading to improved pharmacological properties. Research has shown that diaryl sulfide analogs of combretastatin A-4 exhibit significant inhibitory effects on cancer cell growth.[2]
In the Development of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology. The diaryl sulfide and related diaryl sulfone structures are key components in the design of various kinase inhibitors.[6][7] The ability to perform Suzuki and other cross-coupling reactions on the 1-Bromo-4-phenylsulfanylbenzene scaffold allows for the systematic exploration of the chemical space around the diaryl sulfide core to optimize binding to the kinase active site.
Safety and Handling
GHS Hazard Statements (from supplier information):
-
H302: Harmful if swallowed.[3]
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P301 + P317: IF SWALLOWED: Get medical help.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.[8][9]
-
Store in a tightly closed container in a cool, dry place.[3][8]
-
Avoid contact with skin, eyes, and clothing.[9]
-
In case of spillage, collect spillage to prevent environmental release.[3]
Conclusion
1-Bromo-4-phenylsulfanylbenzene is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis via established methods like the Ullmann condensation and Buchwald-Hartwig C-S coupling, combined with the reactivity of its carbon-bromine bond in a variety of cross-coupling reactions, makes it an ideal scaffold for the construction of complex molecules. The prevalence of the diaryl sulfide core in biologically active compounds underscores the importance of 1-Bromo-4-phenylsulfanylbenzene as a key building block for the development of novel therapeutics. As research into new drug targets continues to expand, the utility of such adaptable and strategically functionalized intermediates will undoubtedly grow, solidifying the role of 1-Bromo-4-phenylsulfanylbenzene in the arsenal of the modern synthetic chemist.
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